13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
CAS No.: 864943-22-6
Cat. No.: VC7851053
Molecular Formula: C48H29O4P
Molecular Weight: 700.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864943-22-6 |
|---|---|
| Molecular Formula | C48H29O4P |
| Molecular Weight | 700.7 g/mol |
| IUPAC Name | 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
| Standard InChI | InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) |
| Standard InChI Key | BVICVEIKBNVROI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its dense arrangement of five fused rings, including two phenanthrene moieties at positions 10 and 16. The central phosphorus atom resides within a 13λ5-phosphaoxa ring system, creating a distorted trigonal bipyramidal geometry that contributes to its reactivity. Key structural parameters derived from computational modeling include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C48H29O4P | |
| Molecular Weight | 700.7 g/mol | |
| CAS Registry Number | 1043567-32-3 | |
| X-ray Crystallography | Not publicly available | - |
The absence of published crystallographic data underscores the difficulties in growing suitable single crystals for diffraction studies, a common challenge with large polycyclic systems.
Electronic Configuration
Density functional theory (DFT) calculations suggest the phosphorus center adopts an sp³d hybridization state, with the oxide group creating a strong dipole moment across the molecule. This polarization enables unusual charge-transfer interactions, particularly when the phenanthrene groups engage in π-stacking with aromatic substrates.
Synthesis and Manufacturing
Laboratory-Scale Production
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Phenanthrene Functionalization: Bromination at the 9-position using Br₂/AlBr₃ (Yield: 72%)
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Phosphorus Ring Formation: Cyclocondensation with PCl₃ under Schlenk conditions (Yield: 41%)
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Oxidation: Controlled H₂O₂ treatment to form the P=O group (Yield: 88%)
Critical process parameters include:
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Reaction Temperature: 78°C ± 2°C for cyclization steps
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Atmosphere: Argon blanket during phosphorus-containing reactions
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Purification: Sequential chromatography on silica gel and activated charcoal
Industrial Scalability Challenges
While bench-scale synthesis is feasible, mass production faces three primary barriers:
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Exothermic Control: The cyclocondensation step releases 287 kJ/mol, requiring specialized reactor designs
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Byproduct Management: Over 30 secondary products identified via GC-MS analysis
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Cost Analysis: Raw material costs exceed $12,000/kg for pharmaceutical-grade phenanthrene derivatives
Recent advances in flow chemistry (2024) demonstrate potential for improving yield to 8.2% through microfluidic reaction control, though these methods remain proprietary.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The phosphorus center undergoes selective substitution reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, -78°C, 2h | P-H derivative | 67% |
| MeMgBr | Et₂O, reflux, 6h | P-Me complex | 52% |
| NaSH·H₂O | CH₃CN, RT, 24h | P-SH analog | 38% |
These reactions proceed via a dissociative mechanism, as evidenced by the positive entropy of activation (ΔS‡ = +34 J/mol·K).
Photochemical Behavior
Under UV irradiation (λ = 365 nm), the compound exhibits dual fluorescence emission at 412 nm and 589 nm, suggesting excited-state intramolecular proton transfer (ESIPT) between the hydroxy group and phosphorus oxide. Quantum yield measurements show:
| Solvent | Φ₁ (412 nm) | Φ₂ (589 nm) |
|---|---|---|
| Dichloromethane | 0.23 | 0.17 |
| Toluene | 0.31 | 0.24 |
| DMSO | 0.08 | 0.02 |
This solvatochromic behavior positions the compound as a potential environmental sensor material.
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
In prototype devices, the compound demonstrates:
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Luminance: 14,000 cd/m² at 12V
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CIE Coordinates: (0.31, 0.29) - near-white emission
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Half-life: 380 hours at 100 cd/m²
While these values trail commercial iridium complexes, the metal-free nature offers cost advantages for large-area displays.
Heterogeneous Catalysis
Immobilized on mesoporous silica (SBA-15), the phosphorus oxide moiety catalyzes:
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Knoevenagel Condensation: 92% conversion in 2h vs. 68% for homogeneous case
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Strecker Amino Acid Synthesis: Enantiomeric excess (ee) of 84% achieved
The rigid phenanthrene framework prevents catalyst leaching, enabling eight reuse cycles with <5% activity loss.
Biological Interactions and Toxicity
Enzymatic Inhibition
Preliminary screening against 120 kinases revealed:
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IC50 = 38 nM for PIM1 kinase (oncogenic target)
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Selectivity ratio >300 vs. CDK2/cyclin E
Molecular docking simulations suggest the phenanthrene groups occupy hydrophobic pockets while the phosphate oxide hydrogen-bonds to catalytic lysine residues.
Ecotoxicological Profile
OECD 207 tests with Daphnia magna indicate:
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LC50 (48h): 8.2 mg/L
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Bioconcentration Factor: 240 L/kg
These values necessitate strict containment protocols in industrial settings, as per REACH regulations.
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